molecular formula C14H21NO3 B2782202 3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid CAS No. 333429-89-3

3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid

Cat. No.: B2782202
CAS No.: 333429-89-3
M. Wt: 251.326
InChI Key: WLHJDTFLBUDEFU-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid: is an organic compound with the molecular formula C14H21NO3 It is characterized by the presence of an amino group, a phenyl ring substituted with a pentyloxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(pentyloxy)benzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 4-(pentyloxy)benzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Carboxylation: The amine undergoes carboxylation to introduce the propanoic acid moiety, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the phenyl ring or the carboxyl group, resulting in the formation of corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Biomolecular Interactions: Studied for its interactions with biomolecules, such as proteins and nucleic acids.

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its therapeutic properties in treating specific medical conditions.

Industry:

    Material Science: Utilized in the development of novel materials with unique properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    3-Amino-3-phenylpropanoic acid: Lacks the pentyloxy group, resulting in different chemical and biological properties.

    4-Aminophenylacetic acid: Contains a shorter carbon chain and lacks the pentyloxy group.

    4-(4-Aminophenyl)butyric acid: Has a longer carbon chain but lacks the pentyloxy group.

Uniqueness: The presence of the pentyloxy group in 3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its distinct applications in scientific research and industry.

Properties

IUPAC Name

3-amino-3-(4-pentoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-2-3-4-9-18-12-7-5-11(6-8-12)13(15)10-14(16)17/h5-8,13H,2-4,9-10,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHJDTFLBUDEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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